3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid is a synthetic organic compound with the molecular formula C17H12F3NO2 and a molecular weight of 319.28 g/mol This compound is characterized by the presence of an indole core substituted with fluorine atoms and a propanoic acid side chain
Vorbereitungsmethoden
The synthesis of 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of fluorine atoms and the propanoic acid side chain. Common reagents used in these reactions include fluorinating agents, indole derivatives, and propanoic acid derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of enzyme activity and receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-(5,7-Difluoro-2-(4-chlorophenyl)-1H-indol-3-yl)propanoic acid: This compound has a chlorine atom instead of a fluorine atom, which affects its chemical properties and biological activities.
3-(5,7-Difluoro-2-(4-bromophenyl)-1H-indol-3-yl)propanoic acid:
3-(5,7-Difluoro-2-(4-methylphenyl)-1H-indol-3-yl)propanoic acid: The methyl group alters the compound’s hydrophobicity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C17H12F3NO2 |
---|---|
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12F3NO2/c18-10-3-1-9(2-4-10)16-12(5-6-15(22)23)13-7-11(19)8-14(20)17(13)21-16/h1-4,7-8,21H,5-6H2,(H,22,23) |
InChI-Schlüssel |
DOSKTJPLUNJYOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C(=CC(=C3)F)F)CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.